molecular formula C28H21N3O4 B3834404 1-(4-Methylanilino)-4-(4-methyl-2-nitroanilino)anthracene-9,10-dione

1-(4-Methylanilino)-4-(4-methyl-2-nitroanilino)anthracene-9,10-dione

Cat. No.: B3834404
M. Wt: 463.5 g/mol
InChI Key: FOJRXCMHRCTSDY-UHFFFAOYSA-N
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Description

1-(4-Methylanilino)-4-(4-methyl-2-nitroanilino)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The unique structure of this compound, featuring both nitro and anilino groups, suggests potential utility in various chemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylanilino)-4-(4-methyl-2-nitroanilino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes:

    Nitration: Introduction of the nitro group into an anthracene derivative.

    Amination: Substitution of nitro groups with anilino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Coupling Reactions: Formation of the final product through coupling reactions between intermediate compounds.

Industrial Production Methods

In industrial settings, the production of such compounds often involves:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Systems: For more efficient and scalable production, continuous flow systems may be employed, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylanilino)-4-(4-methyl-2-nitroanilino)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of anilino groups to nitro groups or other oxidized forms.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a catalyst.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in biochemical assays and as a probe for studying molecular interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 1-(4-Methylanilino)-4-(4-methyl-2-nitroanilino)anthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and anilino groups can participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminoanthraquinone: Known for its use in dyes and pigments.

    1,4-Dinitroanthraquinone: Used as an intermediate in organic synthesis.

    1-(4-Methylanilino)anthraquinone: Similar structure but lacks the second nitro group.

Properties

IUPAC Name

1-(4-methylanilino)-4-(4-methyl-2-nitroanilino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O4/c1-16-7-10-18(11-8-16)29-22-13-14-23(30-21-12-9-17(2)15-24(21)31(34)35)26-25(22)27(32)19-5-3-4-6-20(19)28(26)33/h3-15,29-30H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJRXCMHRCTSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)[N+](=O)[O-])C(=O)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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